

# "11,12-De(methylenedioxy)danuphylline" chemical structure and properties

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Compound of Interest

Compound Name:

11,12
De(methylenedioxy)danuphylline

Cat. No.:

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An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the indole alkaloid **11,12-De(methylenedioxy)danuphylline**. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

### **Chemical Identity and Structure**

**11,12-De(methylenedioxy)danuphylline** is a complex monoterpenoid indole alkaloid. It was first isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] The definitive structural elucidation was reported in 2017.[1]

The chemical structure is defined by the IUPAC name: dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0<sup>1</sup>,9.0<sup>2</sup>,7.0<sup>12</sup>,1<sup>7</sup>]icosa-2,4,6-triene-8,9-dicarboxylate.[2]



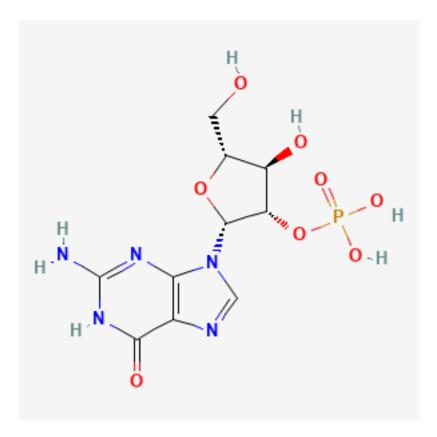


Figure 1: 2D Chemical Structure of 11,12-De(methylenedioxy)danuphylline.

### **Physicochemical Properties**

The compound presents as a crystalline solid.[3] While detailed experimental data is limited, the following table summarizes its key properties based on information from chemical suppliers and databases. It should be noted that some values, such as melting and boiling points, may be computationally predicted rather than experimentally determined.



Property	Value	Reference(s)
CAS Number	888482-17-5	[2][4]
Molecular Formula	C23H26N2O6	[2][4]
Molecular Weight	426.5 g/mol	[2][4]
Physical Description	Crystalline solid	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Canonical SMILES	COC(=0)C12CCC34CCCN(C 3C1(CC(=0)C4)C5=CC=CC= C5N2C(=0)OC)C=O	[2]
Source Organism	Kopsia officinalis	[1]

### **Experimental Protocols**

The specific, detailed experimental protocol for the original isolation of **11,12- De(methylenedioxy)danuphylline** is found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11). As the full text is not widely available, a generalized workflow for the isolation of indole alkaloids from Kopsia plant material is provided below. This process is representative of standard phytochemical isolation techniques.

# General Protocol: Alkaloid Extraction and Isolation from Kopsia Species

- Harvesting and Preparation: Plant material (e.g., leaves, stems) is harvested, dried, and ground into a fine powder to maximize surface area for extraction.
- Acid-Base Extraction:
  - The powdered material is macerated with a polar solvent (e.g., methanol or ethanol) to extract a wide range of compounds.
  - The resulting crude extract is filtered and concentrated under reduced pressure.

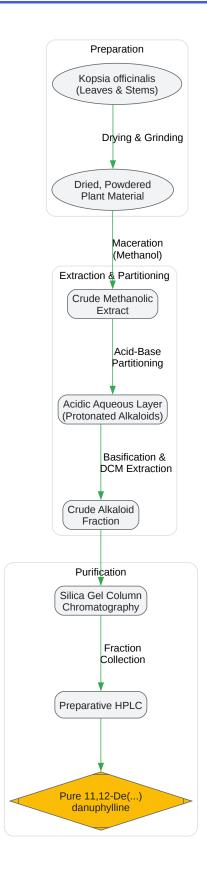
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- The residue is then subjected to an acid-base liquid-liquid partition. The extract is acidified (e.g., with 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.
- The acidic aqueous layer is washed with a non-polar solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds like fats and chlorophyll.
- The aqueous layer is then basified (e.g., with NH<sub>4</sub>OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
- The alkaloids are then extracted from the basic aqueous layer into a solvent like dichloromethane or chloroform. This yields a crude alkaloid fraction.
- Chromatographic Purification:
  - The crude alkaloid fraction is subjected to multiple rounds of chromatography for separation and purification.
  - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.
  - Preparative Thin-Layer Chromatography (pTLC): Fractions from the column are further purified using pTLC with an appropriate solvent system.
  - High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
- Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.





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Caption: Generalized workflow for the isolation of indole alkaloids.



## Biological Activity and Signaling Pathways Known Activities of Kopsia Alkaloids

The genus Kopsia is a rich source of monoterpenoid indole alkaloids, which have been shown to possess a wide spectrum of pharmacological effects.[5] Studies on extracts and isolated compounds from various Kopsia species, including K. officinalis, have reported activities such as:

- Anti-inflammatory and analgesic effects[6][7]
- Cytotoxicity against various cancer cell lines[5][8]
- Antimicrobial and antifungal activity[9]
- Acetylcholinesterase (AChE) inhibitory activity[8]

One study on compounds from K. officinalis evaluated their ability to protect against high glucose-induced injury in podocytes, a model relevant to diabetic nephropathy.[10]

## Specific Activity of 11,12-De(methylenedioxy)danuphylline

As of the current literature available, specific biological activities and detailed mechanistic studies for **11,12-De(methylenedioxy)danuphylline** have not been reported. Its complex structure is of interest to medicinal chemists, but its role in any specific signaling pathways remains a subject for future investigation. No signaling pathway diagrams can be provided at this time due to the lack of experimental data. Researchers are encouraged to screen this compound in relevant bioassays to explore its potential therapeutic value.

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